Cas no 941872-25-9 (N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide)

N'-2-(Morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide is a structurally complex diamide derivative incorporating morpholine, naphthalene, and thiophene moieties. Its design suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the pharmacophoric properties of its heterocyclic components. The morpholine ring may enhance solubility and bioavailability, while the naphthalene and thiophene groups could contribute to aromatic interactions or binding affinity in target systems. The diamide linkage offers stability and versatility for further functionalization. This compound may be of interest in medicinal chemistry for structure-activity relationship studies, particularly in CNS or enzyme-targeted applications, given the prevalence of morpholine and thiophene in bioactive molecules.
N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide structure
941872-25-9 structure
Product Name:N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide
CAS No:941872-25-9
MF:C23H25N3O3S
MW:423.527904272079
CID:5457995
PubChem ID:18589399
Update Time:2025-06-03

N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024474992
    • 941872-25-9
    • VU0504777-1
    • N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
    • F2880-3280
    • N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
    • N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
    • N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide
    • Inchi: 1S/C23H25N3O3S/c27-22(24-15-18-7-4-14-30-18)23(28)25-16-21(26-10-12-29-13-11-26)20-9-3-6-17-5-1-2-8-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,24,27)(H,25,28)
    • InChI Key: MMKDPCHQOUVQCJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(C(NCC(C1=CC=CC2C=CC=CC1=2)N1CCOCC1)=O)=O

Computed Properties

  • Exact Mass: 423.16166284g/mol
  • Monoisotopic Mass: 423.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 98.9Ų

N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide Pricemore >>

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N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide Related Literature

Additional information on N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide

Research Brief on N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide (CAS: 941872-25-9)

In recent years, the compound N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide (CAS: 941872-25-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining morpholine, naphthalene, and thiophene moieties, has shown promising potential in various therapeutic applications. The following brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

The synthesis of N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, with particular emphasis on the stereoselective formation of the morpholine-naphthalene linkage. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

From a biological perspective, this compound has demonstrated notable activity in modulating specific cellular pathways. Preliminary in vitro studies indicate that it acts as a potent inhibitor of certain kinase enzymes, which are often implicated in cancer progression. The presence of the thiophene moiety appears to enhance its binding affinity to target proteins, while the morpholine group contributes to improved solubility and pharmacokinetic properties. These findings suggest that N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide could serve as a lead compound for the development of novel anticancer agents.

Further investigations into the mechanism of action have revealed that this compound selectively targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. In vivo studies using murine models have shown promising results, with significant tumor growth inhibition observed at well-tolerated doses. Additionally, the compound exhibits favorable bioavailability and minimal off-target effects, highlighting its potential as a therapeutic candidate. Researchers are now exploring its efficacy in combination with existing chemotherapeutic agents to enhance treatment outcomes.

Beyond oncology, recent studies have explored the application of N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide in other therapeutic areas. For instance, its anti-inflammatory properties have been investigated in models of autoimmune diseases, where it has shown the ability to suppress pro-inflammatory cytokine production. These findings open new avenues for its use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, N'-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl-N-(thiophen-2-yl)methylethanediamide (CAS: 941872-25-9) represents a versatile and promising molecule in chemical biology and drug discovery. Its unique structural attributes, combined with its broad-spectrum biological activity, make it a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic profile and conducting rigorous clinical trials to validate its therapeutic potential. This compound exemplifies the innovative strides being made in the design of next-generation pharmaceuticals.

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